1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(9-14-23-17-5-2-1-3-6-17)20-12-7-16(8-13-20)15-21-11-4-10-19-21/h1-6,10-11,16H,7-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJFTOHGNQWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 61 | 76 | 10 |
| Compound B | 85 | 93 | 10 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. For example, a study evaluated the effectiveness of certain pyrazole compounds against various bacterial strains, showing promising results against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Rifampin | Mycobacterium tuberculosis | 20 | 0.25 |
| Compound C | E. coli | 15 | 40 |
| Compound D | Bacillus subtilis | 18 | 40 |
Antitumor Activity
The antitumor activity of pyrazole derivatives has been well-documented. Compounds similar to This compound have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antitumor activity .
Table 3: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Erlotinib | MCF-7 | 0.07 |
| Compound E | MCF-7 | 0.08 |
| Compound F | A549 | 0.15 |
Case Study: Synthesis and Evaluation
In a recent study, a series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The synthesis involved the reaction of arylhydrazines with phenylthio-propanones, leading to various derivatives that were screened for anti-inflammatory and antimicrobial activities. The most promising candidates showed significant inhibition of inflammatory markers and bacterial growth .
Another study focused on elucidating the mechanism by which these pyrazole derivatives exert their biological effects. It was found that they interact with specific receptors involved in inflammatory pathways, leading to the downregulation of cytokine production in vitro. This suggests a multi-targeted approach for treating conditions associated with inflammation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Comparative Insights
Substituent-Driven Bioactivity
- In contrast, sulfonyl groups (e.g., in MPP and COX-2 inhibitors ) increase polarity and hydrogen-bond acceptor capacity, favoring selectivity for COX-2 over COX-1.
- Piperazine derivatives (e.g., ) often target neurotransmitter receptors or kinases due to their conformational flexibility.
Cytotoxicity vs. Anti-Inflammatory Activity
- Compounds with tertiary amine side chains (e.g., morpholinoethoxy in ) exhibit cytotoxicity against cancer cells (IC₅₀ ~10–50 µM), comparable to Tamoxifen.
- In contrast, methylsulfonylphenyl-substituted analogs (e.g., ) prioritize COX-2 inhibition (IC₅₀ ~0.1 µM) over cytotoxicity, highlighting substituent-dependent functional divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
